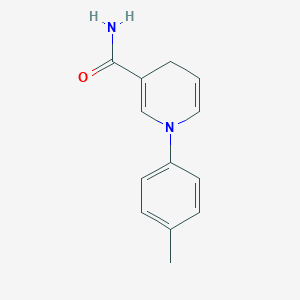
1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a 4-methylphenyl group attached to a dihydropyridine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch pyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve heating the reactants in ethanol under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form the tetrahydropyridine derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the tetrahydropyridine derivative.
Substitution: Depending on the reagent used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound also contains a 4-methylphenyl group but has a different core structure.
1-(4-Methylphenyl)-1-propanol: This compound has a similar phenyl group but lacks the dihydropyridine ring.
4-Methylpropiophenone: This compound has a similar phenyl group but a different functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-12(7-5-10)15-8-2-3-11(9-15)13(14)16/h2,4-9H,3H2,1H3,(H2,14,16) |
Clave InChI |
AKYRVZLYALGKEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


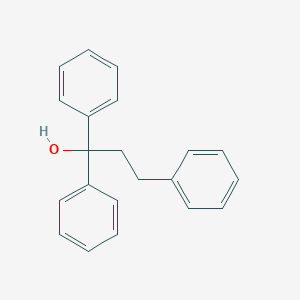
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-2-butenoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493683.png)
![1-[3-(4-chlorophenyl)acryloyl]-7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493684.png)
![7-isopropyl-1-[(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493685.png)
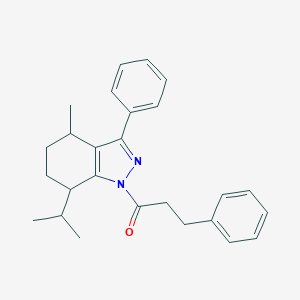
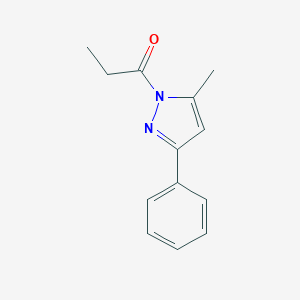

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenylbutyl}-4-methylbenzenesulfonamide](/img/structure/B493692.png)
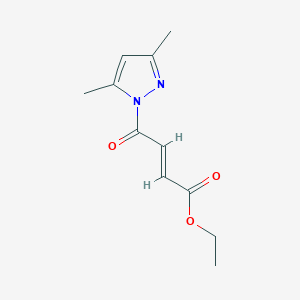
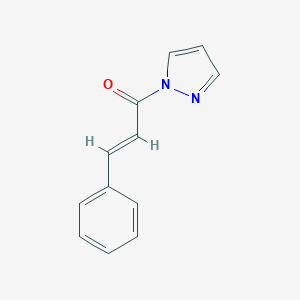
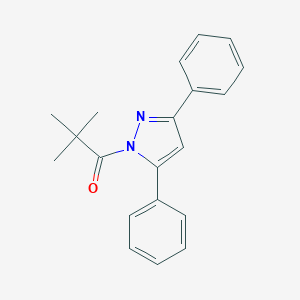
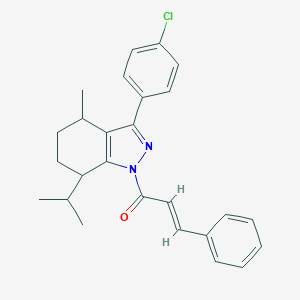
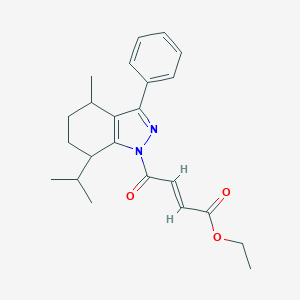
![2-[(2,3-diphenyl-4-isoxazolidinyl)carbonyl]-7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493704.png)
